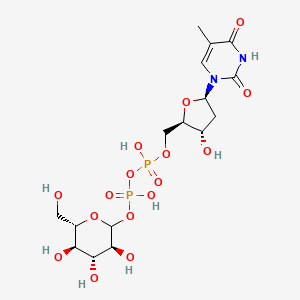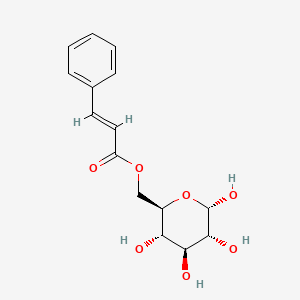
t-Cinnamoyl glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Cinnamoyl glucose is a natural product found in Scrophularia ningpoensis and Spiraea canescens with data available.
Aplicaciones Científicas De Investigación
Biosynthesis in Plants
t-Cinnamoyl glucose has been identified as a key intermediate in the biosynthesis of chlorogenic acid in plants, particularly in the sweet potato root. A study by Shimizu & Kojima (1984) highlights the enzyme UDPG:t-cinnamate glucosyltransferase, which catalyzes the formation of t-cinnamoyl-D-glucose in sweet potato roots. This enzyme shows activity towards various aromatic carboxylic acids, indicating a broader role in plant biochemistry.
Metabolic Functions and Health Benefits
Several studies have explored the broader health benefits and metabolic functions of compounds related to t-cinnamoyl glucose, such as cinnamaldehyde:
Cinnamaldehyde has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Zhao et al. (2021) found that it increased glycogen synthesis in the liver and protected against myocardial injury.
Zhang et al. (2009) reported the hypolipidemic, anti-hyperglycemic, and insulin-sensitizing functions of cinnamaldehyde in diabetic rats.
Anand et al. (2010) discovered the insulinotropic effect of cinnamaldehyde, enhancing insulin release and glucose uptake.
Research by Subash Babu et al. (2007) highlighted cinnamaldehyde’s potential as a hypoglycemic and hypolipidemic agent in diabetic rats.
Gottardi et al. (2017) explored the production of trans-cinnamic acid and its conversion to cinnamoyl-D-glucose in yeast, indicating its potential for industrial applications.
Masuo et al. (2016) designed an alternative pathway for fermenting glucose to cinnamic acid, which is the backbone structure for t-cinnamoyl glucose.
Propiedades
Número CAS |
64461-97-8 |
|---|---|
Nombre del producto |
t-Cinnamoyl glucose |
Fórmula molecular |
C15H18O7 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H18O7/c16-11(7-6-9-4-2-1-3-5-9)21-8-10-12(17)13(18)14(19)15(20)22-10/h1-7,10,12-15,17-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
CFFMLEQRNNOHLH-HOLMNUNMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Sinónimos |
t-cinnamoyl glucose t-cinnamoyl glucose, (beta-D)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



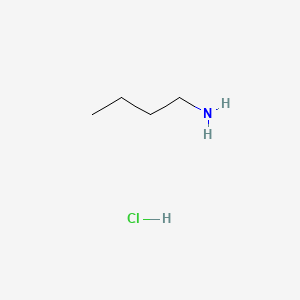
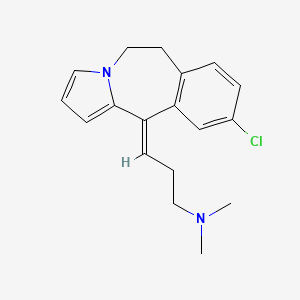

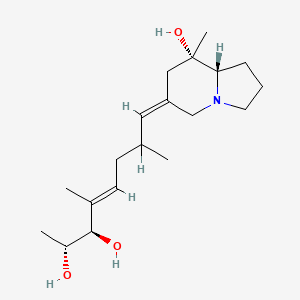

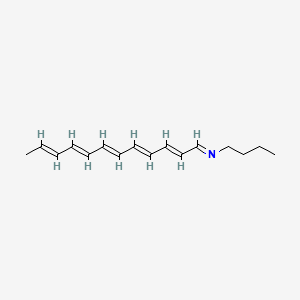
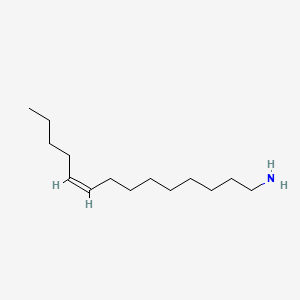

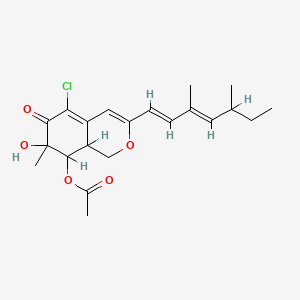
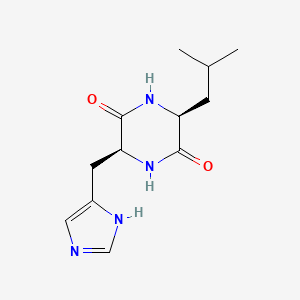
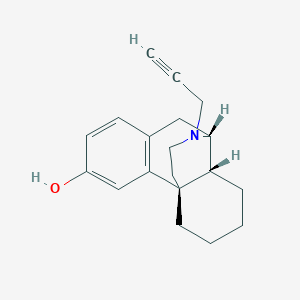
![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)
![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1239800.png)
